N-Acetyl-L-proline is a natural product found in Panax ginseng with data available.
N-Acetyl-L-proline
CAS No.: 68-95-1
Cat. No.: VC21538446
Molecular Formula: C7H11NO3
Molecular Weight: 157.17 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 68-95-1 |
---|---|
Molecular Formula | C7H11NO3 |
Molecular Weight | 157.17 g/mol |
IUPAC Name | (2S)-1-acetylpyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C7H11NO3/c1-5(9)8-4-2-3-6(8)7(10)11/h6H,2-4H2,1H3,(H,10,11)/t6-/m0/s1 |
Standard InChI Key | GNMSLDIYJOSUSW-LURJTMIESA-N |
Isomeric SMILES | CC(=O)N1CCC[C@H]1C(=O)O |
SMILES | CC(=O)N1CCCC1C(=O)O |
Canonical SMILES | CC(=O)N1CCCC1C(=O)O |
Chemical Properties and Structure
N-Acetyl-L-proline belongs to the class of organic compounds known as N-acyl-alpha amino acids, specifically representing a biologically available N-terminal capped form of the proteinogenic amino acid L-proline . This modification significantly alters the compound's physical and chemical characteristics compared to free L-proline.
Physical and Chemical Properties
The physical and chemical properties of N-Acetyl-L-proline are essential for understanding its behavior in different environments and its potential applications. Table 1 summarizes these key properties.
Property | Value |
---|---|
Chemical Formula | C₇H₁₁NO₃ |
Average Molecular Weight | 157.1671 g/mol |
Monoisotopic Molecular Weight | 157.073893223 g/mol |
CAS Number | 68-95-1 |
Melting Point | 117-118°C |
Optical Rotation | -116° (c=1 in water) |
Storage Temperature | 2°C to 8°C |
Purity (Commercial) | 99% |
The compound features a distinctive cyclic structure inherited from proline, with an acetyl group attached to the nitrogen atom. This structural configuration contributes to its unique conformational properties and biochemical behavior .
Structural Characteristics
The molecular structure of N-Acetyl-L-proline consists of a five-membered pyrrolidine ring characteristic of proline, with an acetyl group (CH₃CO-) attached to the secondary amine nitrogen and a carboxylic acid group (-COOH). This arrangement creates a compound with specific stereochemistry, reflected in its optical rotation value of -116° when measured at a concentration of 1 in water .
Biochemical Classification and Role
N-Acetyl-L-proline occupies a unique position in biochemical pathways and serves several important functions in biological systems.
Metabolite Classification
N-Acetyl-L-proline is classified as an N-acyl-alpha amino acid and can be specifically categorized as a derivatized alpha amino acid . This classification reflects its chemical structure and biochemical origin as a modified form of the standard amino acid L-proline.
Biological Synthesis and Metabolism
The biological production of N-Acetyl-L-proline can occur through two primary pathways:
-
Direct synthesis via specific N-acetyltransferases (NAT enzymes)
-
Proteolytic degradation of N-acetylated proteins by specific hydrolases
The specificity of different NAT enzymes is largely determined by the identities of the first two N-terminal residues of the target protein. The human NatA complex co-translationally acetylates N-termini that bear small amino acids (A, S, T, C, and occasionally V and G). NatA can also exist in a monomeric state and post-translationally acetylate acidic N-terminal residues (D-, E-) .
N-acetylated amino acids, including N-Acetyl-L-proline, can be released from peptides through the action of N-acylpeptide hydrolase during proteolytic degradation processes .
Enzymatic Interactions
N-Acetyl-L-proline serves as a substrate for specific enzymes, particularly N-acyl-L-proline acylase, which mediates important biochemical transformations.
Comparative Substrate Reactivity
The relative reactivity of N-Acetyl-L-proline compared to other N-acylated substrates provides insight into structure-activity relationships. For instance, N-chloroacetyl-L-proline is hydrolyzed approximately 3.6 times faster than N-Acetyl-L-proline by the acylase enzyme . The enzyme also shows activity toward other substrates including N-formyl-L-proline, N-propionyl-L-proline, N-butyryl-L-proline, N-valeryl-L-proline, N-caproyl-L-proline, and N-acetyl-L-4-hydroxyproline, though generally with lower efficiency than for N-Acetyl-L-proline .
Synthesis and Production Methods
Multiple approaches exist for the synthesis and production of N-Acetyl-L-proline, ranging from chemical synthesis to enzymatic methods.
Chemical Synthesis
Standard chemical synthesis methods for N-Acetyl-L-proline typically involve the acetylation of L-proline using acetylating agents such as acetic anhydride or acetyl chloride under controlled conditions. These reactions generally proceed with good yields and stereochemical retention, preserving the L-configuration of the starting material .
Enzymatic Production
Enzymatic approaches to N-Acetyl-L-proline production utilize the condensation reaction catalyzed by N-acyl-L-proline acylase. This enzyme can combine acetic acid and L-proline to create N-Acetyl-L-proline and water under appropriate conditions . This method offers advantages in terms of stereoselectivity and environmentally friendly reaction conditions.
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